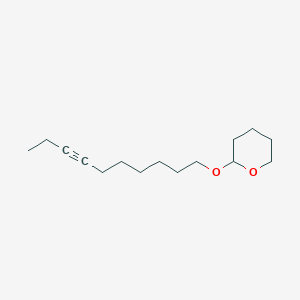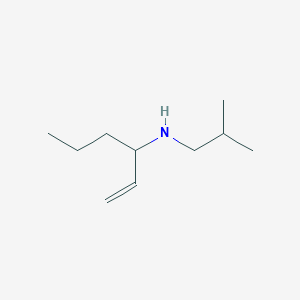![molecular formula C18H14ClNS B12551950 3-[(Naphthalen-1-yl)methyl]-1,3-benzothiazol-3-ium chloride CAS No. 143556-19-8](/img/structure/B12551950.png)
3-[(Naphthalen-1-yl)methyl]-1,3-benzothiazol-3-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Naphthalen-1-yl)methyl]-1,3-benzothiazol-3-ium chloride is a chemical compound that belongs to the class of benzothiazolium salts This compound is characterized by the presence of a naphthalene ring attached to a benzothiazolium core via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Naphthalen-1-yl)methyl]-1,3-benzothiazol-3-ium chloride typically involves the reaction of 1-naphthylmethyl chloride with 1,3-benzothiazole in the presence of a suitable base. The reaction is carried out under reflux conditions in an appropriate solvent such as acetonitrile or dichloromethane. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-[(Naphthalen-1-yl)methyl]-1,3-benzothiazol-3-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazolium ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of naphthylmethylbenzothiazoline.
Substitution: Formation of substituted benzothiazolium salts.
Scientific Research Applications
3-[(Naphthalen-1-yl)methyl]-1,3-benzothiazol-3-ium chloride has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organic compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[(Naphthalen-1-yl)methyl]-1,3-benzothiazol-3-ium chloride involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit certain enzymes involved in cellular metabolism, further contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: Similar in structure but contains a triazole ring.
1-methyl-3-naphthalen-2-yl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Contains a pyrazolo[3,4-d]pyrimidine ring instead of a benzothiazolium core.
Uniqueness
3-[(Naphthalen-1-yl)methyl]-1,3-benzothiazol-3-ium chloride is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.
Properties
CAS No. |
143556-19-8 |
|---|---|
Molecular Formula |
C18H14ClNS |
Molecular Weight |
311.8 g/mol |
IUPAC Name |
3-(naphthalen-1-ylmethyl)-1,3-benzothiazol-3-ium;chloride |
InChI |
InChI=1S/C18H14NS.ClH/c1-2-9-16-14(6-1)7-5-8-15(16)12-19-13-20-18-11-4-3-10-17(18)19;/h1-11,13H,12H2;1H/q+1;/p-1 |
InChI Key |
XFBPSEUQMQCQCN-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C[N+]3=CSC4=CC=CC=C43.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Diethyl 2-[(2-methylpropyl)amino]-2-sulfanylideneethyl phosphate](/img/structure/B12551873.png)
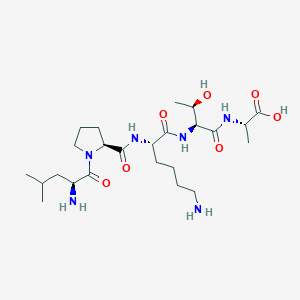
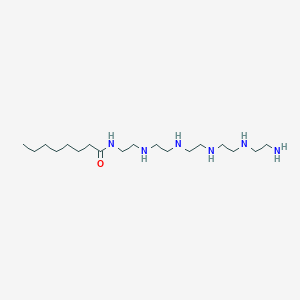
![1,3-Dioxaspiro[5.5]undecan-9-one, 2-phenyl-](/img/structure/B12551892.png)
![Benzenepropanal, 2-[2-(chloromethyl)-2-propenyl]-](/img/structure/B12551900.png)
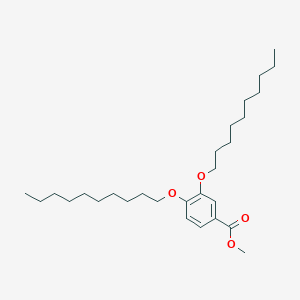
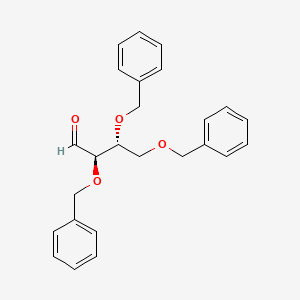
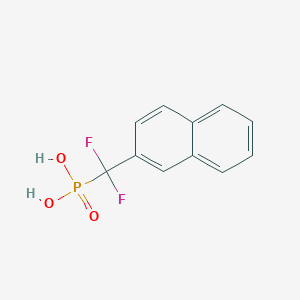
![[Ethene-1,2-diyldi(3,1-phenylene)]bis(diphenylphosphane)](/img/structure/B12551942.png)
![N,N'-Hexane-1,6-diylbis[N'-(3-hydroxyphenyl)urea]](/img/structure/B12551970.png)
